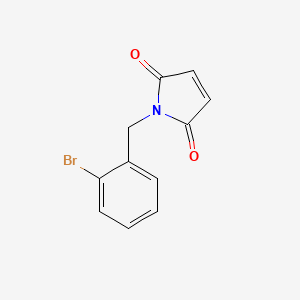

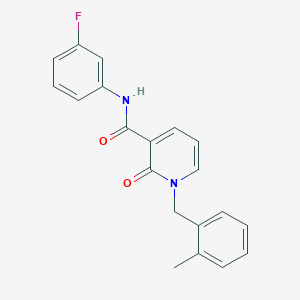

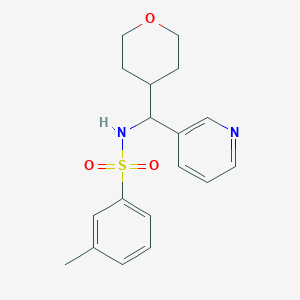

![molecular formula C10H7ClN2O3 B2577982 1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-51-6](/img/structure/B2577982.png)

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione, or simply 1-CPMIT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the imidazolidine family and is known for its unique properties and potential uses in laboratory experiments.

Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. Its structure is amenable to modifications that can lead to the development of new pharmacologically active compounds. Researchers utilize it to create derivatives with potential anticancer, anticonvulsant, and antimicrobial properties .

Agriculture: Development of Antimicrobial Agents

In agriculture, derivatives of this compound could be explored for their antimicrobial properties. They might be used to develop new pesticides or treatments for plant diseases, contributing to crop protection and yield improvement .

Industrial Chemistry: Material Synthesis

The industrial applications of this compound could include the synthesis of novel materials. Its derivatives might be used in the production of polymers or as intermediates in the manufacture of dyes and pigments .

Environmental Science: Pollution Remediation

In environmental science, this compound’s derivatives could be investigated for their ability to remediate pollutants. They might be used in processes designed to remove or neutralize toxic substances from soil or water .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, researchers could study the compound’s effect on various enzymes. It might serve as an inhibitor for specific enzymatic reactions, providing insights into enzyme function and aiding in the development of new drugs .

Pharmacology: Drug Design and Discovery

In pharmacology, the compound could be used in drug design and discovery. Its structure allows for the creation of a wide range of derivatives, which can be screened for therapeutic activity against various diseases .

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-13-9(15)8(14)12-10(13)16/h1-4H,5H2,(H,12,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRVXTBMFKWZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

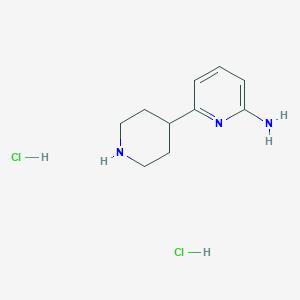

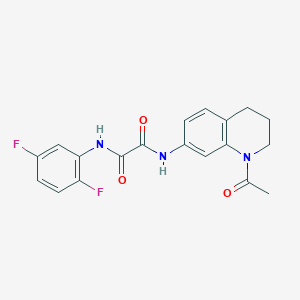

![Cyclohexyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2577903.png)

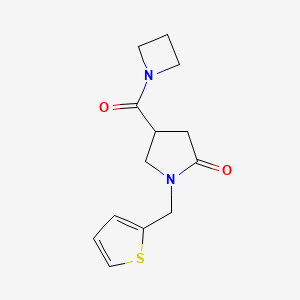

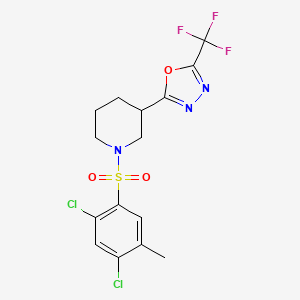

![Phenyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2577906.png)

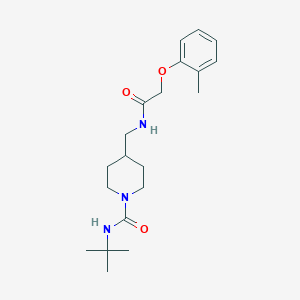

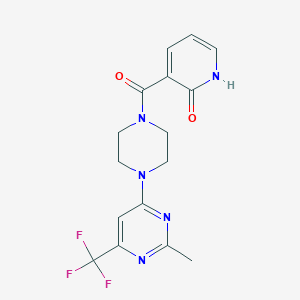

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B2577914.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)